N,N-dimethyl-1,3-diphenylpyrazole-4-carboxamide
Overview
Description
“N,N-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” is a derivative of pyrazole, a nitrogen-containing heterocyclic compound . Pyrazole derivatives have been found to have diverse pharmacological effects and are considered valuable in the field of medicinal chemistry .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthetic route involves the interaction of substituted cyanic 1,3-diphenyl-1H-pyrazole-4-carboxylic thioanhydride and substituted anilines .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “N,N-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide”, is characterized by a five-membered ring structure with two nitrogen atoms and three carbon atoms . The exact structure can be confirmed using techniques such as elemental microanalysis, FTIR, and 1H NMR .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride can form the corresponding oxime using formic acid as a medium. Further dehydration of oxime using a catalytic amount of orthophosphoric acid can afford novel pyrazole-4-carbonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N,N-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” can be determined using various techniques. For instance, its molecular weight can be determined using mass spectrometry . Its melting point and other properties can be determined using standard laboratory techniques .
Mechanism of Action
The mechanism of action of pyrazole derivatives can vary depending on their specific structure and the biological target. For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . A molecular simulation study revealed that one such compound had a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Safety and Hazards
Future Directions
Given the diverse pharmacological effects of pyrazole derivatives, there is significant potential for future research in this area. This could include further exploration of their therapeutic applications, optimization of their synthesis methods, and detailed investigation of their mechanisms of action .
Properties
IUPAC Name |
N,N-dimethyl-1,3-diphenylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-20(2)18(22)16-13-21(15-11-7-4-8-12-15)19-17(16)14-9-5-3-6-10-14/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJJMEWYZKVEPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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